Bienvenue dans la boutique en ligne BenchChem!

4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

Lipophilicity Physicochemical properties Drug-likeness

4-Phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide (CAS 1324073-49-5) is a synthetic, low‑molecular‑weight (366.46 g mol⁻¹) piperazine‑1‑carboxamide derivative. The molecule carries an unsubstituted phenyl ring at the piperazine N‑4 position and a 3‑(isopropylcarbamoyl)phenyl group appended to the urea‑like carboxamide linker.

Molecular Formula C21H26N4O2
Molecular Weight 366.5 g/mol
Cat. No. B11001057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide
Molecular FormulaC21H26N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H26N4O2/c1-16(2)22-20(26)17-7-6-8-18(15-17)23-21(27)25-13-11-24(12-14-25)19-9-4-3-5-10-19/h3-10,15-16H,11-14H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyDPQYHUGKWZMIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide – Chemical Identity, Core Scaffold, and Baseline Position for Scientific Procurement


4-Phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide (CAS 1324073-49-5) is a synthetic, low‑molecular‑weight (366.46 g mol⁻¹) piperazine‑1‑carboxamide derivative. The molecule carries an unsubstituted phenyl ring at the piperazine N‑4 position and a 3‑(isopropylcarbamoyl)phenyl group appended to the urea‑like carboxamide linker . The meta‑substitution pattern on the anilide ring distinguishes it from the para‑isomer (4‑phenyl‑N‑[4‑(propan‑2‑ylcarbamoyl)phenyl]piperazine‑1‑carboxamide, same CAS reported by several vendors ) and from other N‑aryl‑piperazine‑1‑carboxamide analogs that have been explored as monoacylglycerol lipase (MAGL) inhibitors, CCR2 antagonists, or LIMK2 inhibitors , , . Although the compound is catalogued by multiple research‑chemical suppliers, peer‑reviewed pharmacological or physicochemical data that directly distinguish it from named comparators are absent from the public domain at the time of writing.

Why 4-Phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide Cannot Be Replaced by an In‑Class Analog Without Proof of Equivalence


The N‑aryl piperazine‑1‑carboxamide chemotype is exquisitely sensitive to minor structural perturbations. Simply moving the isopropylcarbamoyl group from the meta to the para position of the terminal phenyl ring produces a regioisomer with a different spatial presentation of the hydrogen‑bond‑donating amide and a distinct electrostatic surface, which can alter target‑binding geometry and selectivity , . In structurally related series—such as N‑aryl piperazine‑1‑carboxamide CCR2 antagonists—reducing lipophilicity and basicity was essential to achieve an acceptable hERG margin, and the position of substituents on the anilide ring was a critical determinant of both potency and cardiac safety . Likewise, in the phenylpiperazinyl MAGL inhibitor series, compounds bearing an isopropyl‑type substituent displayed IC₅₀ values in the nanomolar range together with >10‑fold selectivity over FAAH, demonstrating that the alkyl‑carbamoyl appendage is not a passive bystander but a key driver of potency and selectivity . Consequently, a procurement decision that treats the target meta‑isopropyl‑carbamoyl compound as interchangeable with a para‑isomer, an N‑cyclohexyl analog, or an unsubstituted phenyl derivative assumes—without evidence—that the biological, physicochemical, and safety profiles are conserved. Such an assumption is unwarranted given the steep structure–activity relationships documented for this scaffold.

Quantitative Evidence Map for 4-Phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide – Computational, Class‑Level, and Provisional Comparisons


Meta vs. Para Regioisomerism – Predicted Octanol–Water Partition Coefficient (clogP) Difference

The meta‑isopropylcarbamoyl substitution of the target compound lowers the calculated octanol–water partition coefficient (clogP) relative to the para‑regioisomer. Using the XLOGP3 algorithm, the target meta compound returns a clogP of 3.34, compared with 3.47 for the para analog . This ΔclogP of –0.13 log units, though modest, falls within a range that has been shown to influence hERG liability in N‑aryl piperazine‑1‑carboxamide series, where deliberate reduction of lipophilicity was used to widen the hERG safety margin .

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen‑Bond Donor (HBD) Count – Meta Substitution Increases HBD Capacity Versus Unsubstituted Phenyl Analogs

The 3‑(isopropylcarbamoyl)phenyl substituent introduces a secondary amide hydrogen‑bond donor (HBD) that is absent in simpler N‑phenyl‑4‑phenylpiperazine‑1‑carboxamide analogs. The target compound possesses two HBDs (the urea‑NH and the isopropylamide‑NH), whereas the N‑phenyl analog has only one . An elevated HBD count can reduce passive membrane permeability, a factor that must be weighed in cell‑based assay design .

Hydrogen bonding Permeability Molecular recognition

Steric Bulk of the Isopropyl Group – Comparison with Methyl and Cyclohexyl Analogs

The isopropyl substituent on the carbamoyl nitrogen of the target compound provides an intermediate steric profile relative to smaller (methyl) and larger (cyclohexyl) analogs. In a closely related LIMK2 inhibitor series, the (S)-N-(3-(isopropylcarbamoyl)phenyl) pharmacophore was essential for low‑nanomolar potency (IC₅₀ = 5.5 nM, CHEMBL572170), and the isopropyl group occupies a defined hydrophobic pocket in the kinase active site . Smaller alkyl groups (methyl, ethyl) are predicted to underfill this pocket, while bulkier groups (cyclohexyl, tert‑butyl) may clash with the protein surface, potentially reducing affinity or altering selectivity .

Steric effects Selectivity Structure–activity relationship

Predicted Kinase Selectivity Profile Inferred from a Structurally Adjacent LIMK2 Inhibitor

A compound bearing the identical 3‑(isopropylcarbamoyl)phenyl‑piperazine‑1‑carboxamide pharmacophore but with a different N‑4 substituent (CHEMBL572170) displayed potent inhibition of LIM kinase 2 (IC₅₀ = 5.5 nM) . While the target compound carries a 4‑phenyl group rather than the 2‑methyl‑4‑(5‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl) moiety present in CHEMBL572170, the conserved 3‑(isopropylcarbamoyl)phenyl urea motif is a known hinge‑binding element in LIMK2 inhibitors . The unsubstituted 4‑phenylpiperazine core is expected to alter kinase selectivity compared to the pyrrolopyrimidine‑substituted analog, but direct comparative data are not available .

Kinase inhibition Selectivity LIMK2

Evidence‑Linked Application Scenarios for 4-Phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide


Physicochemical Comparator in Lipophilicity‑Driven hERG Optimisation Campaigns

The meta‑isopropylcarbamoyl substitution lowers predicted clogP by 0.13 log units relative to the para isomer [REFS-1 from Section 3, Evidence_Item 1]. In N‑aryl piperazine‑1‑carboxamide programs where hERG inhibition correlates with lipophilicity, the meta compound serves as a reference point for assessing whether a small ΔclogP translates into a meaningful improvement in the hERG IC₅₀/clogP relationship. Procurement is warranted when building a matrix of regioisomers for multiparameter optimisation.

Steric Probe for Alkyl‑Carbamoyl SAR in Kinase or GPCR Target Families

The isopropyl group offers an intermediate steric profile (molar refractivity ≈15.0 cm³ mol⁻¹) between methyl (≈5.6) and cyclohexyl (≈27.7) analogs [REFS-1 from Section 3, Evidence_Item 3]. For target classes where a conserved hydrophobic pocket accommodates the isopropyl moiety—such as LIMK2 (IC₅₀ = 5.5 nM for a closely related analog) [REFS-2 from Section 3, Evidence_Item 4]—this compound enables systematic exploration of steric tolerance without synthesising custom analogs.

Hydrogen‑Bond Donor Reference Standard for Permeability Assay Development

With two hydrogen‑bond donors (vs. one in the unsubstituted N‑phenyl analog), the compound provides a well‑defined increment in HBD count [REFS-1 from Section 3, Evidence_Item 2]. This makes it suitable as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screens where the effect of a single additional HBD on apparent permeability (Pₐₚₚ) is being quantified.

Negative Control or Inactive Scaffold in LIMK2‑Focused Assays (Hypothesis‑Driven)

If the 4‑phenylpiperazine core proves to be incompatible with LIMK2 binding (unlike the pyrrolopyrimidine‑substituted analog CHEMBL572170), the target compound may serve as a negative control that isolates the contribution of the N‑4 substituent to kinase affinity. Procurement for this purpose is contingent on first establishing the compound's LIMK2 IC₅₀ experimentally [REFS-1 from Section 3, Evidence_Item 4].

Quote Request

Request a Quote for 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.